苯丙氨酸-甘氨酸

描述

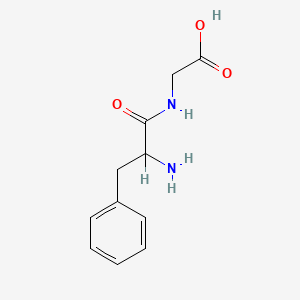

Phenylalanyl-glycine, also known as F-g dipeptide or phe-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Phenylalanyl-glycine is considered to be a practically insoluble (in water) and relatively neutral molecule.

科学研究应用

纳米医学和药物递送

“苯丙氨酸-甘氨酸”基序在短肽自组装成纳米结构和水凝胶中起着至关重要的作用。这些结构在纳米医学中具有巨大潜力,特别是用于靶向药物递送系统。 这些纳米结构独特的物理化学性质为治疗和诊断挑战提供了创新解决方案,例如早期疾病诊断和高效的药物递送机制 .

生物材料开发

基于“苯丙氨酸-甘氨酸”的分子自组装特性也使其成为开发生物材料的理想候选者。 这些材料可用于各种应用,包括组织工程,在组织工程中它们可以为细胞生长和再生提供支架 .

合成受体结合

“苯丙氨酸-甘氨酸”已被确定为合成受体结合的关键成分。 这些受体能够以亚纳摩尔浓度识别肽,这对需要高亲和力配体结合的生物医学应用至关重要,例如蛋白质亲和纯化和为蛋白质添加功能 .

水解研究

该二肽已用于研究了解寡肽的水解。 例如,已研究了Ce(IV)在温和条件下对H-Gly-Phe-OH的水解以确定速率常数,这对于理解肽的稳定性和降解非常重要 .

肽合成与修饰

研究人员一直致力于通过在亲本肽(如“苯丙氨酸-甘氨酸”)中引入特定基团来合成新的肽分子。 这些修饰旨在增强受体的识别,这对开发更有效的药物至关重要 .

阿片类肽的构象分析

“苯丙氨酸-甘氨酸”已用于阿片类肽的理论构象分析。 通过研究这些肽的构象,研究人员可以更好地了解它们如何与大脑中的受体相互作用,这对开发新的镇痛剂和治疗成瘾至关重要 .

作用机制

Target of Action

Phe-gly, also known as H-PHE-GLY-OH, is a dipeptide composed of phenylalanine and glycineIt has been suggested that phe-gly may interact with protein kinases , and it may also have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Mode of Action

The interaction of Phe-gly with its targets involves the formation of peptide bonds. The Phe residue in Phe-gly can form contacts with the C-helix of the N-terminal lobe of protein kinases . This interaction can lead to changes in the conformation and activity of the target proteins, affecting their function.

Biochemical Pathways

Phe-gly may affect various biochemical pathways. For instance, it has been suggested that Phe-gly could be involved in the regulation of protein kinases , which play crucial roles in signal transduction pathways within cells. Additionally, Phe-gly might be involved in various steps of carcinogenesis . .

Pharmacokinetics

It is known that the bioavailability of peptides depends on how readily they are digested by endopeptidases and their ability to pass through cell membranes These features are determined by the peptide’s chemical and physical structure

Result of Action

It is suggested that phe-gly can affect the function of target proteins, leading to changes in cellular processes . For instance, Phe-gly might affect the activity of protein kinases, which could have downstream effects on signal transduction pathways within cells

Action Environment

The action, efficacy, and stability of Phe-gly can be influenced by various environmental factors. For instance, the environmental concentration of Phe-gly and the occurrence of Phe-gly in different ecological elements are strongly influenced by environmental and climatic conditions . Additionally, the overuse of Phe-gly has prompted the search for alternatives, which is a topic of discussion in both the scientific community and civil society

属性

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315619 | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-90-4 | |

| Record name | Phenylalanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B1585369.png)

![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)